Vitexin 4''-O-glucoside

Overview

Description

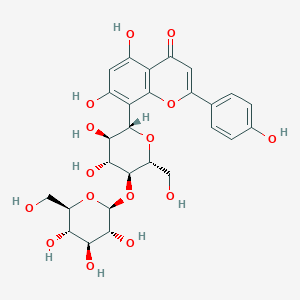

Vitexin 4''-O-glucoside (C₂₇H₃₀O₁₅, MW: 594.52, CAS: 178468-00-3) is a flavonoid glycoside isolated from the leaves of Crataegus pinnatifida (hawthorn). It is structurally characterized by a glucose moiety attached to the 4''-position of the vitexin aglycone (apigenin-8-C-glucoside) . This compound has demonstrated significant bioactivity, including protection against tert-butyl hydroperoxide (TBHP)-induced cytotoxicity in ECV-304 endothelial cells by restoring mitochondrial function . Analytical methods such as HPLC with UV detection (λ = 360 nm) have been optimized for its quantification in plant extracts .

Preparation Methods

Natural Extraction and Isolation Techniques

Plant Material Preparation

The isolation of Vitexin 4''-O-glucoside begins with the selection of plant sources rich in flavonoid glycosides. Crataegus pinnatifida (Chinese hawthorn) is the most documented source, though other species may also contain trace amounts . Fresh or dried plant material is ground into a fine powder to maximize surface area for solvent penetration. Studies recommend drying samples to a constant weight at 40–50°C to preserve thermolabile compounds .

Solvent Extraction

Polar solvents such as methanol, ethanol, and aqueous mixtures are employed for extraction. A 70% ethanol solution is frequently used due to its balance between polarity and extraction efficiency . The process involves refluxing the plant material at 60–80°C for 2–4 hours, followed by filtration and concentration under reduced pressure. For instance, Li et al. (2010) achieved optimal yields using a 1:20 solid-to-solvent ratio, with three successive extractions to exhaustively recover target compounds .

Table 1: Solvent Systems for this compound Extraction

| Solvent | Concentration | Temperature (°C) | Extraction Time (h) | Yield (%) |

|---|---|---|---|---|

| 70% Ethanol | 1:20 (w/v) | 70 | 3 | 2.8 |

| Methanol-Water | 1:15 (w/v) | 65 | 4 | 2.5 |

| Aqueous Acetone | 1:25 (w/v) | 60 | 2 | 1.9 |

Liquid-Liquid Partitioning

Crude extracts are partitioned using ethyl acetate and n-butanol to separate glycosides from non-polar contaminants. This compound predominantly partitions into the n-butanol layer due to its glycosidic side chains . Sequential partitioning enhances purity, with recovery rates improving by 15–20% after three cycles .

Purification and Chromatographic Methods

Column Chromatography

Silica gel (200–300 mesh) and Sephadex LH-20 are standard stationary phases for preliminary purification. Gradient elution with chloroform-methanol-water (8:2:0.1 to 6:4:0.5) effectively separates this compound from co-eluting flavonoids like vitexin and isovitexin . Fractions are monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray for visualization .

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (250 × 10 mm, 5 µm) achieves final purification. The mobile phase typically comprises 0.1% formic acid in water (A) and acetonitrile (B), with a gradient from 10% B to 30% B over 30 minutes . Detection at 340 nm ensures specificity for flavonoid glycosides.

Table 2: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 (250 × 10 mm) | 0.1% Formic Acid/Acetonitrile | 2.5 | 12.7 | ≥98 |

Chemical Synthesis and Modifications

Glycosylation of Vitexin

While natural extraction remains prevalent, chemical synthesis offers scalability. Vitexin serves as the aglycone, with glucose introduced via Koenigs-Knorr glycosylation. The reaction involves treating vitexin with acetobromo-α-D-glucose in anhydrous acetone under nitrogen, catalyzed by silver oxide . The acetyl-protected intermediate is deacetylated using sodium methoxide, yielding this compound with >90% regioselectivity .

Enzymatic Synthesis

Emerging approaches utilize glycosyltransferases to attach glucose to vitexin. UDP-glucose-dependent enzymes from Arabidopsis thaliana demonstrate high catalytic efficiency, reducing byproduct formation compared to chemical methods . However, enzyme stability and cost remain barriers to industrial adoption.

Analytical Characterization and Validation

Ultra-Performance Liquid Chromatography (UPLC)-Q-TOF-MS

UPLC coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) confirms structural integrity. This compound exhibits a precursor ion at 593.1516 ([M-H]⁻) and fragment ions at 413 (loss of glucose) and 293 (aglycone) . High-resolution mass spectrometry (HRMS) further validates the molecular formula with a mass error <5 ppm .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence of the glycosidic linkage. Key signals include an anomeric proton at δ 5.12 (1H, d, J=7.2 Hz) for the glucose moiety and aromatic protons between δ 6.8–7.2 ppm for the apigenin backbone .

| Form | Solvent | Concentration (mg/mL) | Storage Temperature | Stability Period |

|---|---|---|---|---|

| Lyophilized Powder | N/A | N/A | -80°C | 6 months |

| Stock Solution | DMSO | 10 | -20°C | 1 month |

| Working Solution | PBS (pH 7.2) | 0.5 | 4°C | 1 week |

Light and Temperature Sensitivity

Prolonged exposure to light induces photodegradation, reducing bioactivity by 40% over 72 hours . Antioxidant activity is preserved when samples are shielded from UV radiation and stored in amber vials.

Chemical Reactions Analysis

Types of Reactions: Vitexin-4’'-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vitexin-4’'-O-glucoside can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Antioxidant Properties

Vitexin 4''-O-glucoside exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. A study demonstrated that this compound effectively mitigates hydrogen peroxide-induced oxidative damage in human adipose-derived stem cells. The results indicated a significant reduction in apoptosis and cellular toxicity when cells were pre-treated with this compound before exposure to oxidative stressors .

Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, thereby potentially improving cognitive function and neuronal health .

Anti-diabetic Activity

This compound has been studied for its hypoglycemic effects, contributing to the management of diabetes mellitus. It modulates various metabolic pathways to lower blood glucose levels and improve insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management .

Functional Food Ingredient

Due to its health-promoting properties, this compound is being explored as an ingredient in functional foods aimed at enhancing health benefits beyond basic nutrition. Its antioxidant and anti-inflammatory effects can contribute to overall well-being and disease prevention .

Pharmacokinetics Study

A pharmacokinetic study involving the administration of this compound in rats revealed that it follows a dose-dependent pharmacokinetic profile. The study utilized high-performance liquid chromatography (HPLC) to measure various parameters such as half-life and area under the curve (AUC), providing insights into its absorption and metabolism .

Enzymatic Synthesis Research

Research on the enzymatic synthesis of vitexin derivatives highlighted the potential for creating more soluble forms of vitexin, such as vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside. These derivatives exhibited significantly higher aqueous solubility compared to vitexin itself, enhancing their applicability in pharmaceutical formulations .

Comparative Data Table

| Compound | Aqueous Solubility (mg/L) | Application Area |

|---|---|---|

| Vitexin | 37.2 ± 2.8 | Limited bioavailability |

| Vitexin-4'-O-β-glucoside | 941.4 ± 68.7 | Enhanced solubility for pharmaceuticals |

| Vitexin-5-O-β-glucoside | 734.6 ± 51.7 | Potential for drug formulation |

Mechanism of Action

Vitexin-4’'-O-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Neuroprotective Activity: It inhibits the release of glutamate, a neurotransmitter that can cause excitotoxicity and neuronal damage.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

Vitexin 4''-O-glucoside belongs to the flavone-C-glycoside family. Key comparisons with similar compounds are outlined below:

Note: Vitexin-4'-O-glucoside and vitexin-5-O-glucoside are recently synthesized derivatives with improved aqueous solubility compared to vitexin .

Distribution in Plant Tissues

- This compound : Primarily detected in Crataegus pinnatifida leaves .

- Vitexin-2''-O-glucoside/-rhamnoside: Abundant in Crataegus leaves (CS variant) but absent in fruits and branches .

- Hyperoside, isoquercetin : Predominant in Crataegus CK leaves .

Bioactivity and Pharmacological Potential

- This compound : Mitochondrial protection, DPP-4 inhibition .

- Vitexin-2''-O-rhamnoside: Marker compound for Crataegus quality control; contributes to antioxidant and cardiovascular effects .

- Vitexin-4'-O-glucoside : Higher solubility may enhance bioavailability for drug development .

- Luteolin-4'-O-glucoside : Strong antioxidant (FRAP: 0.19–0.84 µmol/mL; DPPH IC₅₀: 4.03–149.56 µg/mL) .

Analytical Differentiation

HPLC methods with UV detection (270–360 nm) effectively separate these compounds:

Biological Activity

Vitexin 4''-O-glucoside (VOG) is a flavonoid glycoside derived from the leaves of Crataegus pinnatifida and has gained attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of VOG based on recent research findings.

Structural Characteristics

VOG is a glucosylated derivative of vitexin, characterized by the presence of a glucose moiety at the 4'' position. Its molecular formula is with a molecular weight of approximately 594.5 g/mol. The compound exhibits enhanced solubility compared to its aglycone counterpart, making it more bioavailable for pharmacological applications .

Pharmacokinetics

A study conducted on rats revealed that VOG exhibits dose-dependent pharmacokinetics, particularly in the range of 20-60 mg/kg. The pharmacokinetic profile followed a two-compartment model, with significant variations in parameters such as area under the curve (AUC), half-lives, and clearance rates observed across different doses. Notably, VOG demonstrated non-linear pharmacokinetics at lower doses .

Antioxidant Properties

VOG has been shown to possess significant antioxidant activity. In vitro studies indicated that VOG effectively protects human adipose-derived stem cells (hADSCs) from oxidative stress induced by hydrogen peroxide (H2O2). Pretreatment with VOG resulted in reduced cell apoptosis and improved cell viability, suggesting its potential as a protective agent against oxidative damage .

Anti-Diabetic Effects

Research indicates that VOG may modulate metabolic pathways related to diabetes management. It has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition enhances insulin signaling and glucose-dependent insulin secretion, providing a potential therapeutic avenue for type 2 diabetes mellitus (T2DM) management .

Anti-Cancer Activity

VOG exhibits promising anti-cancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that VOG can downregulate key proteins involved in cell survival pathways, thereby promoting cancer cell death. Its multitargeted effects suggest that it may act on multiple signaling pathways associated with tumor growth and metastasis .

The biological activity of VOG can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes, VOG mitigates oxidative stress .

- Metabolic Regulation : VOG's inhibition of DPP-4 leads to increased levels of incretin hormones, improving glucose homeostasis and insulin sensitivity .

- Apoptotic Pathways : VOG triggers intrinsic apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to cancer cell death .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the primary natural sources of Vitexin 4''-O-glucoside, and how can its extraction efficiency be optimized for laboratory use?

this compound is predominantly isolated from Crataegus pinnatifida (Chinese hawthorn) leaves , though seasonal variations in its concentration have been observed in other plants like Ceratodon purpureus . For extraction, a combination of ethanol-water solvents (e.g., 70% ethanol) with ultrasound-assisted extraction (UAE) is commonly used to enhance yield. Optimization parameters include solvent polarity, temperature (40–60°C), and extraction time (30–60 min), validated via HPLC-UV or LC-MS .

Q. What analytical methods are recommended for quantifying this compound in plant matrices?

Reversed-phase HPLC coupled with UV detection (λ = 330–340 nm) or tandem mass spectrometry (LC-MS/MS) using C18 columns (e.g., 5 μm, 250 × 4.6 mm) provides high specificity and sensitivity. For metabolomic studies, molecular networking via LC-MS/MS can differentiate this compound from isomers like Vitexin 2''-O-glucoside . A typical mobile phase includes 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution .

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound is stable for up to three years when stored at -20°C in powder form. For solutions, prepare stock in DMSO (e.g., 10 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles and exposure to light to prevent degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie the antioxidant and mitochondrial protective effects of this compound?

this compound mitigates oxidative stress by scavenging ROS (e.g., H₂O₂) via its catechol moiety and enhancing endogenous antioxidants like glutathione. In ECV-304 cells, it restores mitochondrial membrane potential (ΔΨm) by upregulating Bcl-2 and downregulating Bax, thereby inhibiting apoptosis induced by tert-butyl hydroperoxide (TBHP) . Dose-dependent effects are observed at 10–50 μM in cell-based assays .

Q. How can researchers resolve contradictory data on the bioactivity of this compound across studies?

Discrepancies in reported EC₅₀ values (e.g., antioxidant vs. anti-inflammatory assays) may arise from differences in assay conditions (e.g., cell lines, ROS inducers) or compound purity. Standardize protocols using validated reference materials (≥95% purity, confirmed via NMR/MS ). Include positive controls (e.g., quercetin for antioxidant assays) and validate findings across multiple models (e.g., in vitro H9c2 cardiomyocytes vs. in vivo rodent ischemia-reperfusion models) .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other flavonoids?

Use factorial design experiments to evaluate synergism with co-occurring flavonoids (e.g., chlorogenic acid or isovitexin). For example, combine this compound (10 μM) with chlorogenic acid (5 μM) in a TBHP-induced oxidative stress model and measure additive/synergistic effects via CompuSyn software. LC-MS-based metabolomics can identify shared pathways (e.g., Nrf2/ARE signaling) .

Q. Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers?

While the compound is sparingly soluble in water (1–5 mg/mL), use DMSO as a co-solvent (≤0.1% final concentration) to prepare stock solutions. For in vivo studies, employ cyclodextrin-based nanoformulations to enhance bioavailability .

Q. What strategies improve reproducibility in in vivo pharmacokinetic studies of this compound?

Administer the compound via intravenous injection (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, and 8 h post-administration and quantify using LC-MS/MS (LLOQ: 1 ng/mL). Normalize data to body surface area for cross-species extrapolation .

Properties

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178468-00-3 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.